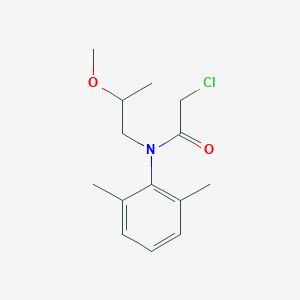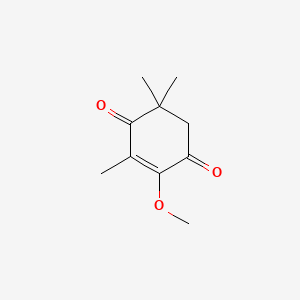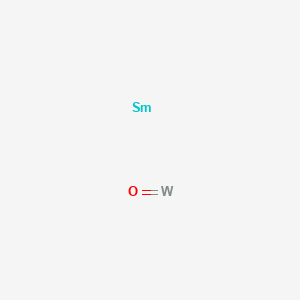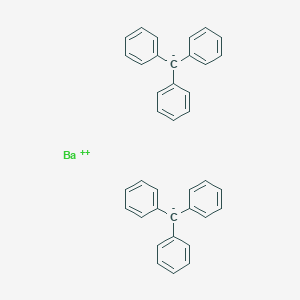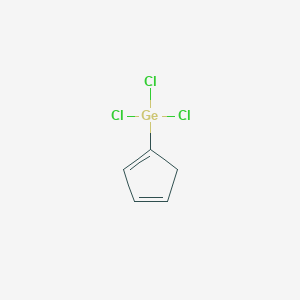
Trichloro(cyclopenta-1,3-dien-1-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(cyclopenta-1,3-dien-1-yl)germane is an organogermanium compound characterized by the presence of a cyclopentadienyl ring bonded to a germanium atom, which is further substituted with three chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trichloro(cyclopenta-1,3-dien-1-yl)germane typically involves the reaction of cyclopenta-1,3-diene with germanium tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as aluminum chloride. The general reaction scheme is as follows:
C5H6+GeCl4→C5H5GeCl3+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of lower chlorinated derivatives or the complete removal of chlorine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Substitution: Formation of organogermanium compounds with various substituents.
Oxidation: Formation of germanium dioxide (GeO₂).
Reduction: Formation of partially or fully dechlorinated germanium compounds.
Aplicaciones Científicas De Investigación
Trichloro(cyclopenta-1,3-dien-1-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the development of germanium-based semiconductors and optoelectronic devices.
Biology and Medicine: Investigated for its potential biological activity and as a component in drug delivery systems.
Industry: Utilized in the production of high-purity germanium for electronic applications and as a reagent in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of trichloro(cyclopenta-1,3-dien-1-yl)germane involves its interaction with various molecular targets, depending on the specific application. In catalytic processes, the germanium center can coordinate with substrates, facilitating their transformation. In biological systems, the compound may interact with cellular components, potentially affecting biochemical pathways.
Comparación Con Compuestos Similares
Trichloro(cyclopenta-1,3-dien-1-yl)silane: Similar structure but with silicon instead of germanium.
Trichloro(cyclopenta-1,3-dien-1-yl)tin: Similar structure but with tin instead of germanium.
Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: Contains a cyclopentadienyl ring bonded to phosphorus.
Uniqueness: Trichloro(cyclopenta-1,3-dien-1-yl)germane is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon and tin analogs. These properties can influence its reactivity and applications, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
40468-13-1 |
|---|---|
Fórmula molecular |
C5H5Cl3Ge |
Peso molecular |
244.1 g/mol |
Nombre IUPAC |
trichloro(cyclopenta-1,3-dien-1-yl)germane |
InChI |
InChI=1S/C5H5Cl3Ge/c6-9(7,8)5-3-1-2-4-5/h1-3H,4H2 |
Clave InChI |
LGGDEECDBXSGNE-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1[Ge](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




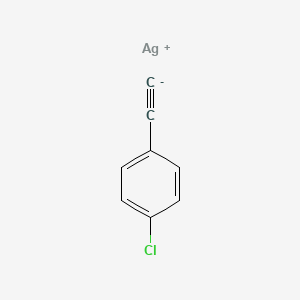
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
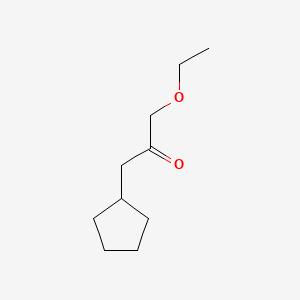
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
